1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol
Descripción
1-[1-(4-Phenoxybutyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is a benzodiazole derivative characterized by a 1,3-benzodiazol-2-yl core substituted with a 4-phenoxybutyl chain at position 1 and a propan-1-ol group at position 2. The benzodiazole moiety is a heterocyclic aromatic system with two nitrogen atoms, conferring unique electronic and steric properties. This compound is structurally analogous to bioactive molecules such as kinase inhibitors and fluorophores but lacks direct pharmacological or industrial applications in the provided evidence.
Propiedades
IUPAC Name |
1-[1-(4-phenoxybutyl)benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-19(23)20-21-17-12-6-7-13-18(17)22(20)14-8-9-15-24-16-10-4-3-5-11-16/h3-7,10-13,19,23H,2,8-9,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAYYQLESAJNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the Phenoxybutyl Group: This step involves the alkylation of the benzodiazole core with 4-phenoxybutyl bromide under basic conditions.
Introduction of the Propanol Group: The final step is the addition of the propanol group, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the phenoxy group could yield a variety of substituted benzodiazoles.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol would depend on its specific biological target. Generally, benzodiazoles can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzodiazole derivatives, focusing on substituent effects, molecular properties, and applications.
Table 1: Structural and Functional Comparison of Benzodiazole Derivatives
*Calculated based on substituent contributions.
Key Observations
Substituent Diversity and Bioactivity: The ethoxyethyl group in Ruxolitinib enhances binding to JAK kinases , whereas the chlorophenoxy moiety in Baytan confers antifungal properties . The target compound’s phenoxybutyl group may favor interactions with hydrophobic targets but lacks documented activity. Hydroxybenzylidene in the fluorescent probe enables π-stacking and intramolecular H-bonding (O–H⋯N), stabilizing its conformation and optical properties.
Solubility and Pharmacokinetics: Trihydrochloride salts (e.g., ) improve aqueous solubility, critical for drug delivery. The target compound’s propanol group may enhance solubility compared to purely aromatic benzodiazoles. Sulfonated benzodiazoles (e.g., ECHA-listed compound ) exhibit high solubility due to ionic sulfonate groups, contrasting with the target compound’s moderate polarity.
Synthetic Feasibility: Substituted benzodiazoles with chlorophenyl or fluorophenyl groups (e.g., Letrozole synthesis ) achieve higher yields (59–70%) due to favorable nucleophilic substitution kinetics. The target compound’s phenoxybutyl chain may require optimized alkylation conditions.
Structural Conformation: Crystal studies reveal that dihedral angles between benzodiazole and substituent rings (e.g., 14.83°–26.95°) influence molecular rigidity. The target compound’s 4-phenoxybutyl chain likely adopts a gauche conformation, balancing flexibility and steric hindrance.
Research Findings and Implications
- Ruxolitinib vs. Target Compound: Ruxolitinib’s piperidine and propanoic acid groups enable kinase inhibition , whereas the target compound’s simpler structure lacks these pharmacophores.
- Baytan vs. Target Compound: Baytan’s triazole and chlorophenoxy groups are critical for fungicidal activity , suggesting that substituting the target’s benzodiazole with triazole could modulate bioactivity.
Actividad Biológica
1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological mechanisms, and relevant research findings.
Chemical Structure
The compound can be described by its molecular formula and has a molecular weight of approximately 286.37 g/mol. Its structure consists of a benzodiazole core substituted with a phenoxybutyl group and a propanol moiety.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in signal transduction pathways. The benzodiazole moiety is known for its ability to modulate biological activity by influencing the binding affinity to target proteins.
Anticancer Properties
A study published in European PMC highlights the potential of benzodiazole derivatives in inhibiting cancer cell proliferation. The compound's structural features suggest it may exhibit similar properties. For instance, related compounds have shown significant inhibition of bromodomain-containing proteins, which play roles in the regulation of gene expression linked to cancer progression .
Neuroprotective Effects
Benzodiazole derivatives have also been investigated for neuroprotective effects. The presence of the phenoxybutyl group may enhance the lipophilicity of the compound, potentially allowing better penetration into the central nervous system (CNS). This suggests a possible application in treating neurodegenerative diseases.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Inhibition of TRIM24 and BRPF1 : A study on related benzodiazole compounds demonstrated their ability to inhibit TRIM24 and BRPF1 with low nanomolar affinities (Kd values around 31 nM and 14 nM respectively) . These proteins are implicated in various cancers, suggesting that our compound might share similar inhibitory effects.
- Cell Viability Assays : In vitro assays using cell lines have shown that modifications to the benzodiazole structure can lead to enhanced cytotoxicity against cancer cells. For example, derivatives with specific substitutions exhibited IC50 values ranging from 0.14 to 36 μM against TRIM24 .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
